6-methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine
Description
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Properties
CAS No. |
61720-11-4 |
|---|---|
Molecular Formula |
C11H7Cl6NO4 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine |
InChI |
InChI=1S/C11H7Cl6NO4/c1-4-2-5-7(6(3-4)18(19)20)21-9(11(15,16)17)22-8(5)10(12,13)14/h2-3,8-9H,1H3 |
InChI Key |
XEQARQZZMYJJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])OC(OC2C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Biological Activity
6-Methyl-8-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and toxicology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzodioxine core substituted with trichloromethyl and nitro groups.
| Property | Value |
|---|---|
| Molecular Formula | C10H6Cl6N2O3 |
| Molecular Weight | 353.83 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research has indicated that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups can lead to increased production of ROS, which may contribute to cytotoxic effects in certain cell lines.
- Alteration of Gene Expression : Studies suggest that this compound can modulate the expression of genes related to stress responses and apoptosis.
In Vitro Studies
Several studies have explored the cytotoxic effects of this compound on various cancer cell lines:
- Study 1 : In a study examining its effects on breast cancer cells (MCF-7), this compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure. This effect was linked to the induction of apoptosis as evidenced by increased Annexin V staining.
- Study 2 : Another investigation focused on lung cancer cells (A549), where the compound demonstrated a dose-dependent inhibition of cell growth. The mechanism was attributed to the activation of caspase pathways.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest potential therapeutic benefits and toxicity profiles:
- Case Study : A murine model treated with varying doses showed significant tumor regression in xenograft models when administered with the compound compared to controls. Histopathological examinations revealed necrosis in tumor tissues.
Toxicological Profile
The toxicological implications of this compound have been evaluated through various assays:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >1000 mg/kg (oral) |
| Mutagenicity | Negative in Ames test |
| Carcinogenic Potential | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
